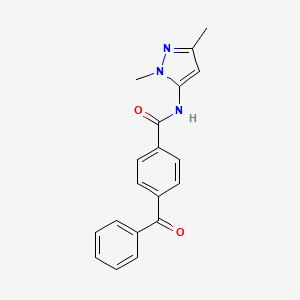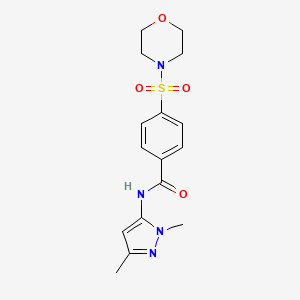![molecular formula C18H17N3O B6529612 N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1020453-79-5](/img/structure/B6529612.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide, or N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. It has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the brain, as well as to study the effects of various environmental toxins on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various nutritional supplements on the body. Additionally, it has been used to study the effects of various drugs on the liver, as well as to study the effects of various environmental pollutants on the body.
Wirkmechanismus
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide acts as an agonist for the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, and its activation by N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide can lead to a variety of effects. These effects can include the inhibition of the release of certain hormones, the regulation of certain cellular processes, and the modulation of certain immune responses.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has been found to have a number of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-oxidative effects. It has also been found to have neuroprotective effects, as well as to modulate the immune system. Additionally, it has been found to have anti-nociceptive effects, as well as to modulate the release of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using this compound is that it is relatively expensive to purchase.
Zukünftige Richtungen
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has a number of potential future applications in scientific research. For example, it could be used to study the effects of various drugs on the brain, as well as to study the effects of various environmental toxins on the body. Additionally, it could be used to study the effects of various hormones on the body, as well as to study the effects of various nutritional supplements on the body. Additionally, it could be used to study the effects of various drugs on the liver, as well as to study the effects of various environmental pollutants on the body. Finally, it could be used to study the effects of various drugs on the immune system, as well as to study the effects of various environmental stressors on the body.
Synthesemethoden
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide can be synthesized using a reaction between 1,3-dimethyl-1H-pyrazol-5-yl bromide and 4-bromo-1,1'-biphenyl-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction is known as a nucleophilic substitution reaction, and it results in the formation of the desired product. The reaction is typically carried out at a temperature of between 60-90°C for a period of approximately 1 hour.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCWNDTNKBWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529529.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6529544.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529559.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)


